Methyl margarate

描述

Methyl heptadecanoate has been reported in Magnolia officinalis, Diospyros mollis, and other organisms with data available.

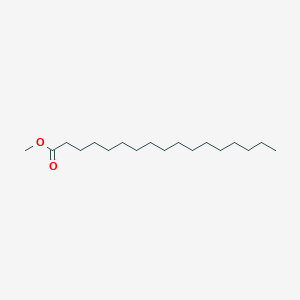

Structure

2D Structure

属性

IUPAC Name |

methyl heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEBIMLTDXKIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061924 | |

| Record name | Methyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; mp = 29.8-30.3 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Methyl heptadecanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1731-92-6 | |

| Record name | Methyl heptadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl margarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL HEPTADECANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl heptadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MARGARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41PZK7H0KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Methyl Margarate in Quantitative Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of lipidomics, the precise quantification of fatty acids is paramount to understanding cellular metabolism, identifying disease biomarkers, and developing novel therapeutics. Among the arsenal of tools available to researchers, methyl margarate, the methyl ester of heptadecanoic acid (C17:0), has emerged as a cornerstone for achieving accurate and reproducible quantitative data. This technical guide provides an in-depth exploration of the role of this compound in lipidomics, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their analytical endeavors.

The Core Function of this compound: An Internal Standard

The primary and most critical role of this compound in lipidomics is its use as an internal standard (IS) .[1][2] An internal standard is a compound added to a sample in a known quantity before sample processing and analysis.[3] Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[4]

This compound is an ideal internal standard for fatty acid analysis for several key reasons:

-

Non-Endogenous Nature: Heptadecanoic acid (C17:0), the precursor to this compound, is an odd-chain fatty acid.[5] Odd-chain fatty acids are typically found in very low concentrations in most mammalian tissues and cells, making it unlikely to be a significant endogenous component of the samples being analyzed.[3][6] This ensures that the peak detected for the internal standard originates almost exclusively from the known amount added.

-

Chemical Similarity: As a fatty acid methyl ester, this compound closely mimics the chemical and physical properties of the fatty acid methyl esters (FAMEs) being quantified.[4] This similarity ensures that it behaves comparably during extraction, derivatization, and chromatographic separation, leading to more accurate correction.

-

Chromatographic Behavior: this compound exhibits good chromatographic properties, typically eluting in a region of the chromatogram that is well-separated from the common even-chain fatty acids, thus minimizing the risk of co-elution and interference.

Quantitative Data and Physicochemical Properties

Accurate quantification relies on the precise knowledge of the internal standard's properties and its appropriate use. The following tables summarize key quantitative and physicochemical data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Methyl heptadecanoate, Heptadecanoic acid methyl ester | [1][7] |

| Molecular Formula | C18H36O2 | [1][8] |

| Molecular Weight | 284.48 g/mol | [1][8] |

| Melting Point | 29.8-30.3 °C | [7] |

| Boiling Point | 152-153 °C at 0.05 mmHg | [7] |

| Density | 0.78 g/cm³ at 20°C | [7] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [7] |

| CAS Number | 1731-92-6 | [1][8] |

Table 2: Typical Concentrations for this compound as an Internal Standard

| Application | Concentration/Amount | Sample Matrix | Analytical Method | Reference |

| General FAME Analysis | 1 mg/10 mg of fat | Various | GC | [9] |

| Bacterial Fatty Acid Analysis | 5 µl of 10 mg/ml (for C16-C18 fatty acids) | Bacterial Culture | GC-MS | [3] |

| Milk Fatty Acid Analysis | Used as internal standard due to low endogenous levels | Milk | GC | [10] |

| Plasma Lipidomics | 10 µl from 100 pmol/µl stock in a multi-IS mix | Human Plasma | LC-MS/MS | [11] |

| Human Embryonic Stem Cells | 25 µL of 0.2 mg/mL heptadecanoic-17,17,17-d3 acid | Stem Cells | GC-MS | [12] |

Experimental Protocols for Fatty Acid Analysis Using this compound

The following sections provide detailed methodologies for the key stages of a typical lipidomics experiment where this compound is used as an internal standard.

Lipid Extraction

The first step in analyzing cellular fatty acids is to extract the lipids from the biological matrix. The Folch and Bligh & Dyer methods are classic protocols, while methods using methyl-tert-butyl ether (MTBE) are gaining popularity due to the reduced toxicity of the solvents.

Protocol: Modified Folch Extraction for Plasma

-

To 50 µL of plasma in a glass tube, add 200 µL of 0.15 M KCl in water, 400 µL of methanol, and 200 µL of dichloromethane.

-

Internal Standard Spiking: Add a known amount of this compound (or a mix of internal standards including a C17:0 lipid). For example, 10 µL of a 100 pmol/µL stock solution.[11]

-

Add 1 µL of acetic acid and mix thoroughly.[11]

-

Add an additional 200 µL of water and 200 µL of dichloromethane.[11]

-

Vortex the mixture gently and allow it to stand at room temperature for 5 minutes to allow for phase separation.[11]

-

Centrifuge at 4000 RPM for 5 minutes at room temperature.[11]

-

Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.[11]

-

Dry the collected organic phase under a gentle stream of nitrogen.[11]

Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs)

For analysis by Gas Chromatography (GC), the fatty acids within the extracted lipids must be converted to their more volatile methyl esters. This is typically achieved through acid- or base-catalyzed transesterification.

Protocol: Acid-Catalyzed Transesterification using Boron Trifluoride-Methanol

-

To the dried lipid extract, add 1 mL of a 14% boron trifluoride (BF3) in methanol solution.[13]

-

If the sample is rich in triacylglycerols or sterol esters, first dissolve the dried lipids in 0.75 mL of a 1:1 (v/v) chloroform/methanol mixture, then add 0.25 mL of the BF3/methanol solution.[13]

-

Flush the tube with nitrogen, cap it tightly, and heat at 100°C for 30-60 minutes.[13]

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 2 mL of water to the tube.

-

Vortex for 15 seconds and then centrifuge at 3000 rpm for 2 minutes to separate the phases.[9]

-

The upper hexane layer, containing the FAMEs, is carefully transferred to a clean vial for GC-MS analysis.

GC-MS Analysis

The final step is the separation and quantification of the FAMEs using Gas Chromatography-Mass Spectrometry.

Typical GC-MS Parameters:

-

GC Column: A polar capillary column, such as a DB-225 or a Zebron ZB-FAME, is commonly used for the separation of FAMEs.[14][15]

-

Injector Temperature: 250 °C.[15]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[15]

-

Oven Temperature Program: An initial temperature of 70-100°C, held for a few minutes, followed by a temperature ramp (e.g., 15°C/min) to a final temperature of around 230-250°C.[15][16]

-

Ionization Mode: Electron Ionization (EI) is standard for FAME analysis.[12]

-

Data Acquisition: The mass spectrometer can be operated in full scan mode for qualitative analysis or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows in lipidomics and the metabolic context of the analytes.

References

- 1. This compound | C18H36O2 | CID 15609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Margaric acid - Wikipedia [en.wikipedia.org]

- 6. Margaric - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. METHYL HEPTADECANOATE | 1731-92-6 [chemicalbook.com]

- 8. Heptadecanoic acid, methyl ester [webbook.nist.gov]

- 9. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.au.dk [pure.au.dk]

- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 12. shimadzu.com [shimadzu.com]

- 13. FA derivatization | Cyberlipid [cyberlipid.gerli.com]

- 14. lipidmaps.org [lipidmaps.org]

- 15. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Heptadecanoate

Introduction

Methyl heptadecanoate, also known as methyl margarate, is the methyl ester of the saturated fatty acid heptadecanoic acid (margaric acid). With the chemical formula C₁₈H₃₆O₂, it is a compound of significant interest in various scientific fields.[1][2] While not as common as even-numbered carbon chain fatty acids, methyl heptadecanoate serves as an invaluable tool in analytical chemistry, particularly as an internal standard for the quantification of fatty acids by gas chromatography-mass spectrometry (GC-MS).[3] Its unique odd-numbered carbon chain makes it rare in most biological samples, a key characteristic for an internal standard.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of methyl heptadecanoate, detailed experimental protocols for its use, and a discussion of its stability and safety profile.

Physical and Chemical Properties

Methyl heptadecanoate is a white, wax-like solid at room temperature.[5] It is insoluble in water but soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[5][6]

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of methyl heptadecanoate compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₆O₂ | [1][2][7] |

| Molecular Weight | 284.48 g/mol | [1][2][7] |

| CAS Number | 1731-92-6 | [1][2] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [2] |

| Melting Point | 27 - 33 °C (80.6 - 91.4 °F) | [1][2][8][9] |

| Boiling Point | 337.1 ± 5.0 °C at 760 mmHg; 152-153 °C at 0.05 mmHg | [1][2][8] |

| Density | 0.9 ± 0.1 g/cm³; 0.78 g/cm³ at 20°C | [1][5] |

| Flash Point | >110 °C (>230 °F) | [9][10][11] |

| Solubility in Water | 0.00371 mg/L at 25 °C (estimated) | [10] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, DMSO, DMF, ethanol | [5][6] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25 °C | [1] |

| LogP | 8.15 | [1][10] |

| Stability | Stable under recommended storage conditions | [6][12] |

| Storage Temperature | 2-8°C or -20°C for long-term storage | [2][6][8][11] |

Experimental Protocols

Methyl heptadecanoate is most commonly utilized as an internal standard in the analysis of fatty acid methyl esters (FAMEs) by gas chromatography. The following are detailed protocols for the preparation of FAMEs from biological samples for GC-MS analysis, incorporating methyl heptadecanoate as an internal standard.

Acid-Catalyzed Transesterification for FAME Preparation

This protocol is suitable for the simultaneous extraction and transesterification of total fatty acids from a sample.

Materials:

-

Sample (e.g., microbial cell pellet, tissue homogenate)

-

Methyl heptadecanoate internal standard solution (e.g., 1 mg/mL in methanol)

-

Methanol

-

Toluene

-

Concentrated Hydrochloric Acid (HCl)

-

Hexane

-

Water (deionized)

-

Screw-capped glass tubes

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

Procedure:

-

To a known amount of the sample in a screw-capped glass tube, add a precise volume of the methyl heptadecanoate internal standard solution.

-

Add 0.2 mL of toluene and 1.5 mL of methanol to the sample.

-

Prepare an 8% (w/v) HCl solution in methanol/water (85:15, v/v) by diluting concentrated HCl with methanol.

-

Add 0.3 mL of the 8% HCl solution to the sample tube. The final HCl concentration will be approximately 1.2% (w/v).[1]

-

Vortex the tube to ensure thorough mixing.

-

Incubate the reaction mixture at 100°C for 1 hour for rapid methanolysis/methylation. For samples sensitive to high temperatures, incubation at 45°C overnight (14 hours or longer) can be performed.[1]

-

After incubation, allow the tube to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of water to the tube to extract the FAMEs.[1]

-

Vortex the tube vigorously and then centrifuge to separate the layers.

-

Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Base-Catalyzed Transesterification for FAME Preparation

This method is generally faster and occurs under milder conditions than acid-catalyzed reactions.

Materials:

-

Lipid extract from a sample

-

Methyl heptadecanoate internal standard solution

-

0.5 M Potassium Hydroxide (KOH) in methanol

-

Hexane

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate

Procedure:

-

To the dried lipid extract, add a known amount of the methyl heptadecanoate internal standard.

-

Add 1 mL of 0.5 M methanolic KOH.

-

Vortex the mixture and incubate at 50°C for 30 minutes.

-

After cooling, add 1.5 mL of saturated NaCl solution.

-

Add 2 mL of hexane, vortex thoroughly, and centrifuge to separate the phases.

-

Transfer the upper hexane layer to a clean tube.

-

Repeat the hexane extraction (step 5 and 6) and combine the hexane layers.

-

Dry the combined hexane extract over anhydrous sodium sulfate.

-

The dried hexane solution containing the FAMEs is ready for GC-MS analysis.

Visualization of Experimental Workflow

As methyl heptadecanoate does not have a well-defined signaling pathway, the following diagram illustrates its application in a typical experimental workflow for fatty acid analysis using GC-MS.

Caption: Workflow for the quantification of fatty acids using methyl heptadecanoate as an internal standard.

Stability and Safety

Methyl heptadecanoate is a stable compound under recommended storage conditions, which are typically at 2-8°C for short-term and -20°C for long-term storage to prevent degradation.[2][6][8][11] It is a combustible solid with a high flash point, indicating a low fire hazard.[1][10][11]

Toxicological data indicates that methyl heptadecanoate is not classified as a hazardous substance.[9][13] It is not known to have any acute toxic effects, and it is not considered a carcinogen by IARC, NTP, or OSHA.[9] Standard laboratory safety precautions, such as wearing gloves and eye protection, should be observed when handling the compound.[11]

Conclusion

Methyl heptadecanoate is a fatty acid methyl ester with well-characterized physical and chemical properties. Its primary and most critical application in research and drug development is its role as an internal standard for the accurate quantification of fatty acids in complex biological matrices. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this valuable tool into their analytical workflows. While its direct biological activity appears limited, its utility in lipidomics and metabolic studies is firmly established, making it an essential compound for any laboratory involved in fatty acid analysis.

References

- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Internal standard for Fatty Acid EthylEster(FAEE Biodiesel) - Chromatography Forum [chromforum.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C18H36O2 | CID 15609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 9. dmoserv3.whoi.edu [dmoserv3.whoi.edu]

- 10. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 11. chemimpex.com [chemimpex.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Methyl Margarate: A Potential Biomarker in the Landscape of Metabolic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research, the quest for reliable and sensitive biomarkers is paramount for early diagnosis, risk stratification, and the development of novel therapeutic interventions for metabolic diseases such as type 2 diabetes (T2D) and metabolic syndrome. Among the emerging candidates, odd-chain fatty acids (OCFAs) have garnered significant attention. This technical guide focuses on methyl margarate, the methyl ester of margaric acid (heptadecanoic acid, C17:0), as a key analyte representing this class of fatty acids. Evidence suggests an inverse relationship between circulating levels of C17:0 and the incidence of metabolic disorders, positioning it as a promising biomarker. This document provides a comprehensive overview of its role, detailed analytical methodologies, and the underlying biochemical pathways.

Quantitative Data Summary

The concentration of circulating heptadecanoic acid (C17:0), often measured as its methyl ester, this compound, has been observed to differ between healthy individuals and those with metabolic diseases. The following tables summarize quantitative findings from various studies.

Table 1: Circulating Heptadecanoic Acid (C17:0) Levels in Type 2 Diabetes Mellitus (T2D)

| Population/Study Cohort | T2D Patients (Mean ± SD or Median [IQR]) | Healthy Controls (Mean ± SD or Median [IQR]) | Units | Key Findings & Reference |

| Meta-analysis of 4 studies (32,784 participants, 12,666 T2D cases) | Lower levels associated with higher risk | Higher levels associated with lower risk | Relative Risk (RR) per SD increase | A per standard deviation increase in C17:0 was associated with a reduced risk of incident T2D (RR: 0.76).[1][2] |

| Ancillary study of a clinical trial | 6.4% ± 3.1% increase from baseline in high-fat dairy group | Not directly compared | % change | Increased consumption of high-fat dairy was associated with a non-significant increase in heptadecanoic acid.[3] |

Table 2: Circulating Heptadecanoic Acid (C17:0) Levels in Metabolic Syndrome

| Population/Study Cohort | Metabolic Syndrome Patients (Mean ± SD or Median [IQR]) | Healthy Controls (Mean ± SD or Median [IQR]) | Units | Key Findings & Reference |

| PREDIMED study participants | Higher levels of C14:0, C16:0, C16:1n-7 | Lower levels of these even-chain fatty acids | Relative amounts | Individuals with metabolic syndrome exhibited an altered fatty acid profile with higher levels of certain even-chain saturated and monounsaturated fatty acids.[4] |

| NHANES 2011-2014 | Inverse association with hypertension | Inverse association with hypertension | Odds Ratio (OR) | Serum C17:0 levels were significantly inversely associated with the odds of prevalent hypertension, a component of metabolic syndrome.[5] |

Experimental Protocols

The standard method for the quantification of this compound in biological samples, such as plasma or serum, is gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). This process involves the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs).

Protocol: Quantification of this compound in Human Plasma by GC-MS

This protocol synthesizes common steps from established methodologies for FAME analysis.[3][6][7][8][9][10][11][12]

1. Sample Preparation and Lipid Extraction:

-

Sample Collection: Collect whole blood in EDTA-containing tubes and separate plasma by centrifugation. Store plasma at -80°C until analysis.

-

Internal Standard Addition: To 100 µL of plasma, add a known amount of an internal standard not naturally present in significant amounts in plasma (e.g., heptadecanoic-d3 acid or nonadecanoic acid) to correct for extraction and derivatization variability.

-

Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample. Vortex vigorously for 1 minute. Add 0.5 mL of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases. Carefully collect the lower organic phase containing the lipids. Repeat the extraction on the aqueous phase with an additional 2 mL of chloroform. Pool the organic extracts.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporation: Dry the pooled lipid extract under a gentle stream of nitrogen.

-

Methylation: Add 2 mL of 2% sulfuric acid in methanol to the dried lipid extract. Tightly cap the tube and heat at 80°C for 1 hour. This acid-catalyzed reaction converts both free fatty acids and those esterified in complex lipids to FAMEs.

-

Neutralization and Extraction of FAMEs: After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction. Add 2 mL of n-hexane, vortex thoroughly, and centrifuge. The FAMEs will partition into the upper hexane layer. Carefully transfer the hexane layer to a clean vial. Repeat the hexane extraction and pool the extracts.

3. GC-MS Analysis:

-

Sample Injection: Inject 1 µL of the hexane extract containing the FAMEs into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a polar capillary column suitable for FAME separation (e.g., a polyethylene glycol or biscyanopropyl phase column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all FAMEs.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Scan mode to identify all FAMEs present, or Selected Ion Monitoring (SIM) for targeted quantification of this compound and the internal standard for higher sensitivity.

-

Identification: Identify this compound based on its retention time and mass spectrum compared to a pure standard.

-

Quantification: Calculate the concentration of this compound by comparing the peak area of its characteristic ion to the peak area of the internal standard's characteristic ion, using a calibration curve generated from standards of known concentrations.

-

Signaling Pathways and Metabolic Workflows

Metabolic Pathway: Synthesis of Heptadecanoic Acid (C17:0)

Odd-chain fatty acids like heptadecanoic acid are synthesized using propionyl-CoA as a primer, in contrast to even-chain fatty acids which use acetyl-CoA.[13] Propionyl-CoA itself is derived from the metabolism of certain amino acids (valine, isoleucine, methionine, threonine), the breakdown of odd-chain fatty acids, and gut microbiota metabolism.[14] Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the citric acid cycle, in a vitamin B12-dependent pathway, a process known as anaplerosis.[13][15]

Caption: Synthesis and metabolic fate of heptadecanoic acid (C17:0).

Experimental Workflow: GC-MS Analysis of this compound

The following diagram illustrates the key steps in the analytical workflow for quantifying this compound from a plasma sample.

References

- 1. Circulating Saturated Fatty Acids and Incident Type 2 Diabetes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Plasma fatty acid composition, estimated desaturase activities, and their relation with the metabolic syndrome in a population at high risk of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 9. devtoolsdaily.com [devtoolsdaily.com]

- 10. shimadzu.com [shimadzu.com]

- 11. Defining Blood Plasma and Serum Metabolome by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

- 13. pharmaxchange.info [pharmaxchange.info]

- 14. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Fatty Acids -- Summary [library.med.utah.edu]

The Enigmatic Odd-Chain Fatty Acid: A Technical Guide to the Natural Occurrence and Biological Significance of Heptadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid (C17:0), also known as margaric acid, is a saturated odd-chain fatty acid that has long been considered a minor component of biological systems. However, emerging research has shed light on its unique origins, its role as a biomarker, and its potential involvement in crucial cellular signaling pathways. This technical guide provides a comprehensive overview of the natural occurrence of heptadecanoic acid across various organisms, detailed experimental protocols for its analysis, and an exploration of its known biological functions, with a focus on its interplay with key signaling networks.

Natural Occurrence of Heptadecanoic Acid

Heptadecanoic acid is found in trace amounts in a variety of organisms, from bacteria to mammals. Its presence is often linked to specific dietary intakes or endogenous metabolic pathways.

Ruminants and Dairy Products

The primary dietary source of heptadecanoic acid for humans is the consumption of ruminant fats and dairy products.[1][2] Rumen bacteria produce odd-chain fatty acids, including heptadecanoic acid, which are then incorporated into the animal's tissues and milk.[2]

| Food Source | Heptadecanoic Acid Concentration | Reference(s) |

| Unsalted Butter | 350 mg / 100g | [3] |

| Fermented Butter | 330 mg / 100g | [3] |

| Salted Butter | 330 mg / 100g | [3] |

| Cream (milk fat) | 200 mg / 100g | [3] |

| Whipping Cream (milk fat) | 170 mg / 100g | [3] |

| Cheddar Cheese | 150 mg / 100g | [3] |

| Whole Milk Powder | 110 mg / 100g | [3] |

| Cow Milk | 0.54% of total fatty acids | [2] |

| Ruminant Meat Fat | 0.83% of total fatty acids | [4] |

| Lamb Subcutaneous Fat | 1.5 g / 100g | [5] |

Human Tissues and Fluids

In humans, the concentration of heptadecanoic acid in plasma and tissues is often used as a biomarker for dairy fat intake.[2] However, evidence also suggests the possibility of endogenous synthesis.[6] The ratio of pentadecanoic acid (C15:0) to heptadecanoic acid in human plasma is approximately 1:2, which differs from the 2:1 ratio found in dairy fat, suggesting an alternative source or metabolic regulation.[6][7]

| Human Matrix | Heptadecanoic Acid Concentration | Reference(s) |

| Plasma Phospholipids | 0.41% of total fatty acids | [2] |

| Adipose Tissue | Constituent, biomarker of long-term milk fat intake | [4] |

| Skeletal Muscle | Present | [4] |

| Prostate | Present | [4] |

| Blood | Present | [4] |

| Saliva | Present | [4] |

| Feces | Present | [4] |

| Urine | Present | [4] |

Marine Organisms

Heptadecanoic acid has been identified in various marine organisms, including microalgae and sponges. Its concentration can vary significantly depending on the species.

| Marine Organism | Heptadecanoic Acid Concentration (% of Total Fatty Acids) | Reference(s) |

| Chlorococcum amblystomatis | Present | [8] |

| Scenedesmus obliquus | Present | [8] |

| Tetraselmis chui | Present | [8] |

| Phaeodactylum tricornutum | Present | [8] |

| Nannochloropsis oceanica | Present | [8] |

| Nephroselmis sp. VAS2.5 | Present | [1] |

| Nephroselmis sp. VON5.3 | Present | [1] |

| Porphyridium purpureum | 0.5% | [9] |

| Sponge (unspecified) | 0.8 - 2.5% | [6] |

Bacteria and Fungi

Experimental Protocols

Accurate quantification and analysis of heptadecanoic acid in biological samples are crucial for understanding its physiological roles. The following sections detail established protocols for lipid extraction and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Adipose Tissue (Modified Folch Method)

This protocol describes a common method for extracting total lipids from adipose tissue.

Materials:

-

Adipose tissue sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Glass tubes

-

Nitrogen gas stream

Procedure:

-

Weigh approximately 100 mg of frozen adipose tissue and place it in a glass homogenization tube.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

-

Homogenize the tissue on ice until a uniform consistency is achieved.

-

Transfer the homogenate to a clean glass tube.

-

Add 0.5 mL of 0.9% NaCl solution to the homogenate.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

The dried lipid extract is now ready for derivatization and GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs) from Human Plasma

This protocol outlines the steps for the analysis of fatty acids in human plasma, including the derivatization to fatty acid methyl esters (FAMEs).

Materials:

-

Human plasma sample

-

Internal standard (e.g., C13:0)

-

Methanol:Methylene chloride (3:1, v/v)

-

Acetyl chloride

-

7% Potassium carbonate solution

-

Hexane

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SP-2560 polar fused silica capillary column (or equivalent)

Procedure:

-

Sample Preparation and Derivatization:

-

In a glass tube, mix 200 µL of plasma with 10 µg of the internal standard (C13:0).[4]

-

Add 1 mL of methanol:methylene chloride (3:1, v/v).[4]

-

Add 200 µL of acetyl chloride and incubate in a 75°C water bath for 1 hour.[4]

-

After cooling, add 4 mL of 7% potassium carbonate solution and 2 mL of hexane.[4]

-

Vortex the mixture and centrifuge at 3000 rpm for 10 minutes.[4]

-

The upper hexane layer containing the FAMEs is collected for analysis.[4]

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the hexane extract into the GC-MS system in splitless mode.[11]

-

Column: Use a polar capillary column such as a SP-2560 (100 m x 0.25 mm x 0.2 µm).[4]

-

Carrier Gas: Helium at a constant flow rate.[11]

-

Oven Temperature Program:

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

-

Identification and Quantification: Identify FAME peaks by comparing their retention times and mass spectra with those of known standards. Quantify the amount of each fatty acid relative to the internal standard.

-

Biological Functions and Signaling Pathways

Heptadecanoic acid is not merely a passive dietary biomarker; it actively participates in cellular metabolism and signaling.

Metabolism of Heptadecanoic Acid

As an odd-chain fatty acid, the metabolism of heptadecanoic acid culminates in the production of propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle (TCA cycle) as an anaplerotic substrate.[1] This contrasts with even-chain fatty acids, which are metabolized to acetyl-CoA. This metabolic feature suggests a role for heptadecanoic acid in replenishing TCA cycle intermediates and supporting mitochondrial function.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.seafdec.org [repository.seafdec.org]

- 4. Plasma fatty acids analysis [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. schebb-web.de [schebb-web.de]

- 8. Microalgae as Sustainable Bio-Factories of Healthy Lipids: Evaluating Fatty Acid Content and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty acid profiles and their distribution patterns in microalgae: a comprehensive analysis of more than 2000 strains from the SAG culture collection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Methyl Margarate for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methyl margarate (methyl heptadecanoate), a saturated fatty acid methyl ester (FAME) often utilized as an internal standard in quantitative analyses and as a research chemical.[1] This document details the primary synthetic routes, purification methodologies, and analytical validation techniques, presenting quantitative data in structured tables and illustrating key processes with clear diagrams.

Introduction to this compound

This compound is the methyl ester of margaric acid (heptadecanoic acid), a 17-carbon saturated fatty acid. Its stable, well-defined chemical properties make it an excellent internal standard for the gas chromatography-mass spectrometry (GC-MS) analysis of fatty acids in various biological and industrial samples.[1] Accurate synthesis and rigorous purification are paramount to ensure its suitability for these high-precision applications.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two well-established chemical reactions: Fischer esterification of margaric acid and transesterification of a triglyceride containing margaric acid, such as triheptadecanoin.

Fischer Esterification of Margaric Acid

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] In this case, margaric acid is reacted with methanol in the presence of a strong acid catalyst to produce this compound and water. To drive the equilibrium towards the product side, an excess of methanol is typically used, and the removal of water can also be employed.[4]

Reaction:

CH₃(CH₂)₁₅COOH + CH₃OH ⇌ CH₃(CH₂)₁₅COOCH₃ + H₂O (Margaric Acid + Methanol ⇌ this compound + Water)

Experimental Protocol: Acid-Catalyzed Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve margaric acid in an excess of methanol (e.g., a 1:10 to 1:20 molar ratio of acid to methanol).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to the mixture. A typical catalyst concentration is 1-3% (w/w) relative to the margaric acid.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C for methanol) and maintain for 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the this compound with a non-polar organic solvent such as hexane or diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.

Transesterification of Triheptadecanoin

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For the synthesis of this compound, a triglyceride containing margaric acid, such as triheptadecanoin, can be reacted with methanol in the presence of a catalyst. This method is widely used in the production of biodiesel.[5] Both acid and base catalysts can be employed, with base-catalyzed transesterification generally proceeding faster and at lower temperatures.

Reaction:

C₅₄H₁₀₄O₆ + 3 CH₃OH ⇌ 3 CH₃(CH₂)₁₅COOCH₃ + C₃H₈O₃ (Triheptadecanoin + 3 Methanol ⇌ 3 this compound + Glycerol)

Experimental Protocol: Base-Catalyzed Transesterification

-

Catalyst Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium hydroxide or potassium hydroxide in methanol (e.g., 0.5-1% w/w of the oil). Ensure the complete dissolution of the catalyst.

-

Reaction Setup: In a round-bottom flask, heat the triheptadecanoin to approximately 60°C.

-

Reaction: Add the catalyst solution to the heated oil while stirring vigorously. Maintain the reaction temperature at around 60°C for 1-2 hours.

-

Phase Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to stand. Two distinct layers will form: an upper layer of this compound and a lower layer of glycerol.

-

Washing: Separate the upper this compound layer and wash it several times with warm water to remove any residual catalyst, soap, and methanol.

-

Drying and Isolation: Dry the washed this compound over anhydrous sodium sulfate and then remove any remaining water and methanol under reduced pressure.

Purification of this compound

The crude this compound obtained from either synthesis route will contain impurities such as unreacted starting materials, by-products, and residual catalyst. Therefore, purification is a critical step to achieve the high purity required for research applications.

Column Chromatography

Column chromatography is a highly effective method for purifying this compound. Silica gel is the most common stationary phase for this purpose. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar mobile phase, such as pure hexane. Gradually increase the polarity of the mobile phase by adding a more polar solvent like diethyl ether or ethyl acetate. A common starting gradient is hexane:diethyl ether (98:2).

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

-

Isolation: Combine the fractions containing pure this compound and remove the solvent by rotary evaporation.

Recrystallization

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol or ethanol are often good choices for FAMEs.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

-

Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Filtration: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any adhering impurities and then dry them thoroughly.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of this compound. Note that actual yields and purities can vary depending on the specific reaction conditions and the purity of the starting materials.

Table 1: Comparison of Synthesis Methods for this compound

| Synthesis Method | Starting Material | Catalyst | Typical Reaction Time (hours) | Typical Yield (%) |

| Fischer Esterification | Margaric Acid | H₂SO₄ | 2 - 4 | 85 - 95 |

| Base-Catalyzed Transesterification | Triheptadecanoin | NaOH or KOH | 1 - 2 | > 95 |

Table 2: Purity of this compound after Different Purification Steps

| Purification Method | Purity before Step (%) | Purity after Step (%) |

| Washing with Water | ~90 | ~95 |

| Column Chromatography | ~95 | > 99 |

| Recrystallization | ~98 | > 99.5 |

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of FAMEs and confirming the molecular weight of this compound (m/z = 284.5 g/mol ).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of this compound.

-

Infrared (IR) Spectroscopy: The presence of the characteristic ester carbonyl stretch (around 1740 cm⁻¹) can be confirmed by IR spectroscopy.[6]

Conclusion

The synthesis and purification of high-purity this compound are essential for its use as a reliable internal standard and research chemical. Both Fischer esterification and transesterification are effective synthetic routes. Subsequent purification by column chromatography and/or recrystallization is crucial to achieve the desired level of purity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to produce and characterize this compound for their specific applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. This compound | C18H36O2 | CID 15609 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sources of High-Purity Methyl Heptadecanoate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources of high-purity methyl heptadecanoate (C17:0 methyl ester), a critical internal standard for the quantitative analysis of fatty acids in various research and drug development applications. This document outlines the purity grades available from major suppliers, presents detailed experimental protocols for its use, and illustrates key workflows for accurate and reproducible results.

Introduction to Methyl Heptadecanoate as an Internal Standard

Methyl heptadecanoate is the methyl ester of heptadecanoic acid, a 17-carbon saturated fatty acid. Its utility as an internal standard in gas chromatography (GC) stems from the fact that odd-chain fatty acids are naturally rare in most biological samples of plant and animal origin.[1] This low natural abundance minimizes the risk of interference with endogenous analytes, allowing for precise correction for variations in sample extraction, derivatization, and injection volume. It is widely employed in the analysis of fatty acid methyl esters (FAMEs) from complex matrices such as plasma, tissues, and biofuels.[2]

Commercial Availability and Purity Grades

A variety of chemical suppliers offer methyl heptadecanoate in different purity grades to suit diverse analytical needs, from routine quality control to the use as a certified reference material in validated assays. The selection of an appropriate grade is critical and depends on the sensitivity and specificity of the intended application.

Table 1: Comparison of Commercially Available High-Purity Methyl Heptadecanoate

| Supplier | Product Name/Grade | Purity Specification | Analytical Method | Form |

| Sigma-Aldrich | Analytical Standard | ≥99.0% | Gas Chromatography (GC) | Neat |

| Certified Reference Material, TraceCERT® | Certified by qNMR | Quantitative NMR | Neat | |

| Restek | Methyl Heptadecanoate (C17:0) Standard | Not specified (Standard) | Not specified | Neat |

| Cayman Chemical | Heptadecanoic Acid methyl ester | ≥98% | Not specified | Crystalline Solid |

| Larodan | Methyl Heptadecanoate | >99% | Not specified | Solid |

| TCI America | Methyl Heptadecanoate | >98.0% | Gas Chromatography (GC) | Powder/Lump/Liquid |

| MedChemExpress | Methyl heptadecanoate | Not specified (Internal Standard) | Not specified | Not specified |

Note: Purity specifications and available formats are subject to change. Researchers should always consult the supplier's most recent certificate of analysis for lot-specific data.

Experimental Protocols for Use as an Internal Standard

The accurate use of methyl heptadecanoate as an internal standard requires validated protocols for sample preparation, derivatization (transesterification), and GC analysis. Below are detailed methodologies adapted from established procedures.

Preparation of Internal Standard Stock Solution

A precise and accurate stock solution is fundamental for quantitative analysis.

Methodology:

-

Weighing: Accurately weigh approximately 100 mg of high-purity methyl heptadecanoate.

-

Dissolution: Dissolve the weighed standard in high-purity heptane or hexane in a 50 mL volumetric flask.

-

Dilution: Bring the flask to volume with the solvent to achieve a final concentration of approximately 2 mg/mL.

-

Storage: Store the stock solution at -20°C in an amber vial to prevent photodegradation. The solution should be stable for at least one month.

Protocol for Transesterification of Lipids from Biological Samples

This protocol describes the conversion of fatty acids in a biological matrix (e.g., plasma, tissue homogenate) to their corresponding fatty acid methyl esters (FAMEs), incorporating methyl heptadecanoate as an internal standard.

Materials:

-

Lipid-containing sample (e.g., 0.1 g of tissue homogenate)

-

Methyl heptadecanoate internal standard solution (from 3.1)

-

Heptane

-

2 M Methanolic Potassium Hydroxide (KOH)

-

Deionized Water

-

Anhydrous Sodium Sulfate

-

5 mL screw-cap glass test tubes with PTFE-lined caps

Methodology:

-

Sample Preparation: Weigh approximately 0.1 g of the sample into a 5 mL screw-top test tube.

-

Internal Standard Spiking: Add a known volume of the methyl heptadecanoate internal standard stock solution to the sample. The amount added should be chosen to produce a GC peak area that is within the calibration range and comparable to the analytes of interest.

-

Solvent Addition: Add 2 mL of heptane to the tube and vortex to mix.

-

Transesterification: Add 0.2 mL of 2 M methanolic KOH solution. Tightly cap the tube and shake vigorously for 30 seconds.

-

Reaction: Allow the mixture to stand until the upper heptane layer becomes clear. This indicates the completion of the transesterification reaction.

-

Extraction: The upper heptane layer, which now contains the FAMEs and the internal standard, is carefully transferred to a clean vial for GC analysis.

-

Drying (Optional but Recommended): Pass the heptane extract through a small column of anhydrous sodium sulfate to remove any residual water, which can damage the GC column.

-

Analysis: The heptane solution is now ready for injection into the gas chromatograph. It is recommended to analyze the samples within 12 hours of preparation.

Visualization of Key Workflows

Logical Workflow for Supplier and Grade Selection

The choice of a commercial source for methyl heptadecanoate should be guided by the specific requirements of the research. The following diagram illustrates a logical decision-making process.

Experimental Workflow for FAME Analysis

The following diagram outlines the major steps in a typical experimental workflow for the analysis of fatty acids in a biological sample using methyl heptadecanoate as an internal standard.

Conclusion

High-purity methyl heptadecanoate is an indispensable tool for researchers requiring accurate quantification of fatty acids. A careful selection of the appropriate grade from a reputable commercial supplier is paramount to ensuring the reliability of experimental results. The protocols and workflows detailed in this guide provide a robust framework for the successful application of methyl heptadecanoate as an internal standard in a variety of research and drug development settings. For all applications, it is critical to consult the supplier's certificate of analysis for lot-specific purity data and to validate the chosen method for the specific sample matrix being investigated.

References

A Comprehensive Guide to Fatty Acid Methyl Ester (FAME) Standards for Researchers and Drug Development Professionals

An in-depth technical guide on the core principles, applications, and analysis of Fatty Acid Methyl Ester (FAME) standards, tailored for researchers, scientists, and professionals in drug development.

Introduction

Fatty Acid Methyl Esters (FAMEs) are the methyl esters of fatty acids, primarily produced for analytical purposes. Due to their increased volatility and thermal stability compared to their corresponding free fatty acids, FAMEs are the preferred analytes for gas chromatographic (GC) analysis.[1][2] This guide provides a comprehensive overview of FAME standards, including their types, applications in various research fields, and detailed methodologies for their analysis. While FAMEs are crucial for analytical characterization, it is important to note that the biologically active signaling molecules are the fatty acids themselves, not their methyl esters.[1][2][3]

The Role of FAME Standards in Research and Development

FAME standards are indispensable for the accurate quantification and identification of fatty acid profiles in a wide array of samples, from biological tissues to food products and biofuels.[4][5] In the context of drug development and biomedical research, analyzing the fatty acid composition is critical for understanding lipid metabolism, membrane dynamics, and cellular signaling pathways where fatty acids act as key messengers.[6] FAME analysis allows researchers to investigate how disease states or therapeutic interventions alter lipid profiles, providing valuable insights into metabolic disorders, cardiovascular diseases, and inflammatory conditions.[6]

Types of FAME Standards

A variety of FAME standards are commercially available to meet diverse analytical needs. These range from individual, high-purity FAMEs to complex mixtures designed to mimic the fatty acid composition of specific sample types.

Common Commercially Available FAME Standard Mixtures

Several manufacturers offer certified FAME standard mixtures for system calibration and performance verification. These mixtures are crucial for ensuring the accuracy and reproducibility of analytical results.[4]

| Standard Mixture | Number of Components | Typical Application |

| Supelco 37 Component FAME Mix | 37 | General-purpose mix for food analysis and nutritional labeling.[7] |

| FAME Reference Standard (FAMQ-005) | 37 | Certified reference material for broad-spectrum fatty acid profiling.[8] |

| USP FAME Standard Mixture | 25 | Pharmaceutical and food applications requiring USP-grade standards.[9] |

| European Pharmacopoeia (EP) FAME Mixes | 5 or 6 | Compliance with European Pharmacopoeia standards for fat composition analysis.[10] |

| cis/trans FAME Column Performance Mix | Varies | Optimizing and monitoring GC column performance for cis/trans isomer separation.[11] |

Composition of a Representative FAME Standard Mixture (FAMQ-005)

The following table details the composition of a widely used 37-component FAME standard mixture, highlighting the variety of fatty acids that can be identified and quantified.[8]

| Analyte | CAS Number | Concentration (µg/mL) |

| Butyric acid methyl ester | 623-42-7 | 400 |

| Caproic acid methyl ester | 106-70-7 | 400 |

| Caprylic acid methyl ester | 111-11-5 | 400 |

| Capric acid methyl ester | 110-42-9 | 400 |

| Undecanoic acid methyl ester | 1731-86-8 | 200 |

| Lauric acid methyl ester | 111-82-0 | 400 |

| Tridecanoic acid methyl ester | 1731-88-0 | 200 |

| Myristic acid methyl ester | 124-10-7 | 400 |

| Myristoleic acid methyl ester | 56219-06-8 | 200 |

| Pentadecanoic acid methyl ester | 7132-64-1 | 200 |

| cis-10-Pentadecenoic acid methyl ester | 90176-52-6 | 200 |

| Palmitic acid methyl ester | 112-39-0 | 600 |

| Palmitoleic acid methyl ester | 1120-25-8 | 200 |

| Heptadecanoic acid methyl ester | 1731-92-6 | 200 |

| cis-10-Heptadecenoic acid methyl ester | 75190-82-8 | 200 |

| Stearic acid methyl ester | 112-61-8 | 400 |

| Elaidic acid methyl ester | 1937-62-8 | 200 |

| Oleic acid methyl ester | 112-62-9 | 400 |

| Linolelaidic acid methyl ester | 2566-97-4 | 200 |

| Linoleic acid methyl ester | 112-63-0 | 200 |

| Arachidic acid methyl ester | 1120-28-1 | 400 |

| g-Linolenic acid methyl ester | 16326-32-2 | 200 |

| cis-11-Eicosenoic acid methyl ester | 2390-09-2 | 200 |

| Linolenic acid methyl ester | 301-00-8 | 200 |

| Heneicosanoic acid methyl ester | 6064-90-0 | 200 |

| cis-11,14-Eicosadienoic acid methyl ester | 61012-46-2 | 200 |

| Behenic acid methyl ester | 929-77-1 | 400 |

| Methyl cis-8,11,14-eicosatrienoate | 21061-10-9 | 200 |

| Erucic acid methyl ester | 1120-34-9 | 200 |

| Arachidonic acid methyl ester | 2566-89-4 | 200 |

| Tricosanoic acid methyl ester | 2433-97-8 | 200 |

| cis-13,16-Docosadienoic acid methyl ester | 73305-28-9 | 200 |

| Lignoceric acid methyl ester | 2442-49-1 | 400 |

| cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester | 2734-47-6 | 200 |

| Nervonic acid methyl ester | 2733-88-2 | 200 |

| cis-4,7,10,13,16,19-Docosahexaenoic acid methyl ester | 2566-90-7 | 200 |

Experimental Protocols for FAME Analysis

The conversion of fatty acids in a sample to FAMEs is a critical step for accurate GC analysis. This process, known as transesterification, can be achieved through various methods.

Sample Preparation: Transesterification

1. Acid-Catalyzed Transesterification (using Boron Trifluoride-Methanol)

This is a common and effective method for esterifying fatty acids.[12]

-

Procedure:

-

Weigh 1-25 mg of the lipid sample into a reaction vessel.

-

Add 2 mL of 12% w/w Boron Trifluoride (BCl₃) in methanol.

-

Seal the vessel and heat at 60 °C for 5-10 minutes. The optimal time should be determined empirically.[13]

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of water and 1 mL of hexane.

-

Shake vigorously to extract the FAMEs into the hexane layer.

-

Carefully transfer the upper hexane layer to a clean vial for GC analysis.[12][13]

-

2. Base-Catalyzed Transesterification

This method is rapid for glycerolipids but does not esterify free fatty acids.

-

Procedure:

-

Dissolve the lipid sample in a suitable solvent.

-

Add a solution of sodium hydroxide or potassium hydroxide in methanol.

-

The reaction often proceeds rapidly at room temperature.

-

3. In-situ Transesterification

This method combines lipid extraction and transesterification into a single step, which can be particularly useful for certain sample matrices like microalgae.

-

General Principle: The sample is directly treated with a reagent mixture, typically containing methanol, a catalyst (acid or base), and a non-polar solvent like hexane. The lipids are extracted and transesterified simultaneously.

Gas Chromatography (GC) Analysis of FAMEs

GC is the cornerstone technique for separating and quantifying FAMEs. The choice of GC column and detector is crucial for achieving the desired separation and sensitivity.

Typical GC-FID Conditions for FAME Analysis

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as one with a Carbowax-type (polyethylene glycol) stationary phase, is commonly used for separating saturated and unsaturated FAMEs.[1] For resolving cis and trans isomers, a highly polar biscyanopropyl phase is often employed.[1]

-

Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 0.8 mL/min).[14]

-

Injector: Split/splitless inlet, typically operated in split mode with a high split ratio (e.g., 1:50) to handle the concentrations in standard mixtures.[14] Injector temperature is usually set around 250°C.[14]

-

Oven Temperature Program: A temperature gradient is used to elute FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 120°C) and ramp up to a higher temperature (e.g., 250°C).[14]

-

Detector: FID, with the temperature set around 250-300°C.

-

Injection Volume: Typically 1 µL.[14]

Quantitative Analysis

For accurate quantification, an internal standard is often added to the sample before processing. The internal standard is a FAME that is not naturally present in the sample (e.g., methyl decanoate or pentadecanoic acid). The concentration of each analyte is determined by comparing its peak area to the peak area of the internal standard.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for FAME Analysis

The following diagram illustrates the general workflow for the analysis of fatty acids as their methyl esters.

Fatty Acid Signaling Pathway: An Overview

As previously mentioned, fatty acids, not FAMEs, are the active signaling molecules in biological systems.[1][2][3] Fatty acids can exert their effects by binding to specific receptors, such as G protein-coupled receptors (GPCRs). A prominent example is the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, which is activated by medium- to long-chain fatty acids.

The diagram below illustrates a simplified signaling cascade initiated by the activation of FFAR1.

Conclusion

FAME standards are essential tools for the accurate and reliable analysis of fatty acid profiles in a multitude of sample types. This guide has provided a comprehensive overview of the types of FAME standards available, detailed experimental protocols for their analysis, and a clarification of the role of fatty acids as signaling molecules. For researchers and professionals in drug development, a thorough understanding of FAME analysis is crucial for advancing our knowledge of lipid metabolism and its role in health and disease. The methodologies and data presented herein serve as a valuable resource for the implementation of robust and reproducible fatty acid analysis in the laboratory.

References

- 1. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]

- 2. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. mdpi.com [mdpi.com]

- 5. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling Molecules | Definition, Process & Types - Lesson | Study.com [study.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Molecules and Their Receptors - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cell signaling - Wikipedia [en.wikipedia.org]

- 12. Fatty acid methyl ester (FAME) technology for monitoring biological foaming in activated sludge: full scale plant verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipid signaling - Wikipedia [en.wikipedia.org]

- 14. Fatty Acid Signaling: The New Function of Intracellular Lipases | MDPI [mdpi.com]

The Unseen Powerhouses: A Technical Guide to the Biological Significance of Odd-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acids (OCFAs), once considered minor players in the vast landscape of lipid biology, are now emerging as critical regulators of metabolic health and disease. Predominantly represented by pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), these unique lipids possess an odd number of carbon atoms, a structural feature that imparts distinct metabolic fates and physiological functions compared to their even-chain counterparts. This technical guide provides a comprehensive overview of the biological significance of OCFAs, delving into their metabolism, their profound implications for cardiometabolic diseases, and their burgeoning therapeutic potential. We present a synthesis of current quantitative data, detailed experimental methodologies for their study, and visual representations of the key pathways involved, offering a vital resource for researchers and drug development professionals seeking to harness the diagnostic and therapeutic promise of these remarkable molecules.

Introduction

For decades, the scientific focus on fatty acids has predominantly centered on even-chain saturated and unsaturated variants. Odd-chain fatty acids, present in lower concentrations in human tissues, were often relegated to the periphery of lipid research.[1] However, a growing body of epidemiological and clinical evidence has illuminated a significant inverse association between circulating levels of OCFAs and the risk of major chronic conditions, including type 2 diabetes (T2D) and cardiovascular disease (CVD).[2][3] These findings have catalyzed a renewed interest in understanding the fundamental biology of OCFAs and their potential as biomarkers and therapeutic agents.

This guide aims to provide an in-depth technical resource on the core biological significance of OCFAs. We will explore their unique metabolic pathways, present quantitative data on their association with health and disease, and provide detailed experimental protocols to facilitate further research in this exciting and rapidly evolving field.

Metabolism of Odd-Chain Fatty Acids: The Anaplerotic Connection

The key to the distinct biological role of OCFAs lies in their unique metabolic breakdown. Unlike even-chain fatty acids that are completely oxidized to acetyl-CoA, the β-oxidation of OCFAs yields a terminal three-carbon molecule, propionyl-CoA , in addition to multiple acetyl-CoA units.[4] This propionyl-CoA is then carboxylated to D-methylmalonyl-CoA, which is subsequently isomerized to L-methylmalonyl-CoA and finally converted to succinyl-CoA .[5]

This conversion of propionyl-CoA to succinyl-CoA is of profound metabolic importance. Succinyl-CoA is a key intermediate of the tricarboxylic acid (TCA) cycle, and its replenishment through this pathway is an anaplerotic process. Anaplerosis is crucial for maintaining the integrity and function of the TCA cycle, especially under conditions of high energy demand or when TCA cycle intermediates are diverted for biosynthetic purposes.[6] By serving as a source of succinyl-CoA, OCFAs can enhance mitochondrial function and support cellular energy production, a mechanism that is thought to underpin many of their beneficial health effects.[7]

References

- 1. Odd chain fatty acid metabolism in mice after a high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. protocols.io [protocols.io]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Odd chain fatty acid metabolism in mice after a high fat diet [cronfa.swan.ac.uk]

- 7. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Internal Standards in Gas Chromatography for Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theory, application, and validation of internal standards in gas chromatography (GC), with a focus on the quantitative analysis of active pharmaceutical ingredients (APIs) and other critical components in the drug development lifecycle.

Core Principles of the Internal Standard Method

In quantitative gas chromatography, the internal standard (IS) method is a powerful technique used to enhance the accuracy and precision of an analysis.[1][2] An internal standard is a carefully selected compound, distinct from the analyte, that is added in a known, constant concentration to all standards, samples, and blanks before analysis.[1] The fundamental principle is that the ratio of the analyte's response (typically peak area) to the internal standard's response is directly proportional to the analyte's concentration.

This ratiometric approach allows the internal standard to compensate for various sources of error that can occur during sample preparation and the GC analysis itself.[1][3][4] By subjecting the internal standard to the same experimental conditions as the analyte, it effectively normalizes variations, leading to more robust and reliable quantitative results.[3][5]

How the Internal Standard Corrects for Errors

The internal standard method is particularly effective at mitigating the following sources of error:

-

Injection Volume Variability: Small, unavoidable differences in the volume of sample introduced into the GC can cause significant variations in the absolute peak area of the analyte. Since both the analyte and the internal standard are affected proportionally by these volume changes, their peak area ratio remains constant.[4][5]

-

Sample Preparation Losses: During multi-step sample preparation procedures such as extraction, derivatization, or concentration, some amount of the analyte may be lost. If the internal standard is added at the beginning of this process and has chemical properties similar to the analyte, it will experience similar losses. This keeps the analyte-to-IS ratio consistent.[1][4]

-

Instrumental Drift: Fluctuations in detector response or carrier gas flow rate over the course of an analytical run can affect peak areas. The internal standard co-elutes close to the analyte and experiences the same instrumental variations, thus correcting for this drift.[4]

-

Evaporation of Solvents: If volatile solvents are used, their evaporation can concentrate both the analyte and the internal standard equally, leaving their concentration ratio unchanged.[6]

The following diagram illustrates the logical relationship of how an internal standard mitigates common sources of analytical error.

Selection of an Appropriate Internal Standard

The choice of an internal standard is critical to the success of the method. An ideal internal standard should possess the following characteristics:

-

Chemical Similarity: It should be chemically and physically similar to the analyte(s) of interest to ensure it behaves similarly during extraction, derivatization, and chromatography.[2][3][4]

-

Resolution: It must be well-separated from the analyte and any other components in the sample matrix, with a resolution factor (Rs) typically greater than 1.5.[1][4]

-

Purity and Stability: The internal standard must be of high, known purity and be stable throughout the entire analytical procedure.[3]

-

Non-interference: It should not react with the analyte or any matrix components.[2]

-

Absence in Samples: The internal standard must not be naturally present in the original sample matrix.[2]

-

Elution Time: It should have a retention time close to that of the analyte to ensure it is subjected to similar chromatographic conditions.[7]

-

Similar Concentration: The concentration of the internal standard should be similar to the expected concentration of the analyte to ensure a precise peak area ratio.[1]

The Gold Standard: Isotopically Labeled Internal Standards